molecular formula C15H16BrN3O2S B2732271 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)butanamide CAS No. 422287-68-1

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)butanamide

Cat. No.: B2732271
CAS No.: 422287-68-1
M. Wt: 382.28
InChI Key: GZSKVHLBOUNQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)butanamide is a heterocyclic compound featuring a quinazolinone core modified with a bromo substituent at position 6, a sulfanylidene (C=S) group at position 2, and a butanamide side chain linked to an allyl (prop-2-en-1-yl) group. The sulfanylidene group distinguishes it from conventional quinazolinone derivatives, which typically exhibit carbonyl (C=O) groups at position 2.

Properties

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2S/c1-2-7-17-13(20)4-3-8-19-14(21)11-9-10(16)5-6-12(11)18-15(19)22/h2,5-6,9H,1,3-4,7-8H2,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSKVHLBOUNQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced by reacting the brominated quinazoline with thiourea under basic conditions.

    Amidation: The final step involves the reaction of the intermediate with prop-2-enylamine to form the desired butanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Research indicates that compounds similar to this one exhibit significant biological activities:

  • Antimicrobial Activity : Compounds derived from quinazoline structures have shown promising results against various bacterial and fungal strains. For instance, studies involving derivatives of quinazoline have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity. Similar quinazoline derivatives have been evaluated for their effects on cancer cell lines, showing varying degrees of cytotoxicity against breast cancer cells (MCF7) and other types .
  • Anti-inflammatory Effects : The compound's ability to inhibit inflammatory pathways has been explored through molecular docking studies, indicating its potential as a therapeutic agent in inflammatory diseases .

Case Studies

Several studies have highlighted the applications of related compounds:

  • Antimicrobial Studies : Research on quinazolinone derivatives has shown that modifications can lead to enhanced antimicrobial properties. For example, compounds were synthesized and tested against various pathogens, revealing significant inhibition rates .
  • Anticancer Research : A study focusing on quinazoline derivatives demonstrated their effectiveness against multiple cancer cell lines, emphasizing the importance of structural modifications in enhancing anticancer activity .
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of these compounds to specific biological targets, providing insights into their mechanisms of action .

Mechanism of Action

The mechanism of action of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)butanamide involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of enzymes or receptors by binding to their active sites. The sulfanylidene and quinazoline moieties play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (CAS: 892287-57-9)

  • Structural Differences :
    • Position 2: Contains a carbonyl (C=O) instead of sulfanylidene (C=S).
    • N-Linked Group: 2-Methoxybenzyl substituent instead of allyl.
  • Implications :
    • The carbonyl group reduces thiol-mediated reactivity compared to the sulfanylidene variant.
    • The 2-methoxybenzyl group may enhance lipophilicity and receptor binding affinity, making it more suited for pharmaceutical applications (e.g., kinase inhibition) .

N-(2-Aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB)

  • Structural Differences: Phenolic nitroso and hydroxymethyl groups replace the quinazolinone core. Aminoethyl substituent instead of allyl.
  • Implications :
    • NB’s nitroso group enables nitric oxide release, suggesting roles in vasodilation or antimicrobial applications. The absence of a bromo or sulfanylidene group limits cross-comparison but highlights the versatility of butanamide derivatives in bioadhesives .

Functional Group Analysis

Group Target Compound Analog (CAS: 892287-57-9) NB (Bioadhesive)
Position 2 Sulfanylidene (C=S) Carbonyl (C=O) N/A
Position 6 Bromo Bromo N/A
N-Substituent Allyl (prop-2-en-1-yl) 2-Methoxybenzyl Aminoethyl
Reactivity Thiol-disulfide exchange potential Oxidative stability Nitric oxide release
Hypothesized Use Polymerizable scaffolds Drug discovery (kinase targets) Bioadhesive formulations

Key Distinctions

  • Sulfanylidene vs. Carbonyl : The C=S group in the target compound may facilitate thiol-mediated interactions (e.g., covalent binding to cysteine residues in enzymes) or participation in redox reactions, unlike the more inert C=O group in the analog .
  • Allyl vs. This aligns with trends in bioadhesive systems where allyl-containing compounds (e.g., methacrylated gelatin) undergo photopolymerization .

Biological Activity

The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)butanamide is a quinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H21BrN4O4SC_{24}H_{21}BrN_{4}O_{4}S, with a molecular weight of approximately 510.4 g/mol. Its structure includes a quinazolinone core, a bromo substituent, and a butanamide side chain, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC24H21BrN4O4SC_{24}H_{21}BrN_{4}O_{4}S
Molecular Weight510.4 g/mol
IUPAC NameThis compound
InChI KeyDWVSSWUKDSFLPS-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds with a quinazolinone core exhibit significant anticancer activity. The compound under review has shown potential in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, studies have demonstrated that derivatives of quinazolinones can inhibit the activity of kinases that are crucial for cancer cell signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits moderate to strong antibacterial activity against various strains of bacteria. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the bacteria .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's disease. The IC50 values for enzyme inhibition are critical in determining the efficacy of the compound compared to standard inhibitors .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Interaction : The compound likely binds to the active sites of target enzymes, inhibiting their function and thereby blocking pathways critical for cell survival and proliferation.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cellular functions.
  • Structural Features : The presence of the bromo and sulfanylidene groups enhances binding affinity and specificity towards biological targets due to their electronic properties .

Case Studies

Several studies have reported on the synthesis and evaluation of similar compounds:

  • Study on Quinazolinone Derivatives : A study synthesized various quinazolinone derivatives and assessed their anticancer activities using in vitro assays. Results indicated that certain derivatives exhibited significant cytotoxic effects against breast and lung cancer cell lines.
  • Antimicrobial Screening : Another research effort focused on synthesizing compounds with similar structures and evaluating their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The findings highlighted moderate antibacterial activity, suggesting potential applications in treating bacterial infections .

Q & A

Q. Table 1: Key Optimization Parameters

ParameterOptimization ApproachReference
Solvent SelectionDMF for polar intermediates
Temperature ControlReflux for cyclization (80–100°C)
Catalyst SystemsPd(OAc)₂ for cross-coupling
Yield MonitoringHPLC tracking after each step

Advanced: How can computational methods predict novel synthetic pathways for this compound?

Methodological Answer:

Quantum chemical calculations : Use GRRM or AFIR methods for reaction path searching .

Machine learning : Train models on existing quinazoline reaction datasets to predict optimal conditions .

Multi-scale modeling : Combine DFT (transition states) with coarse-grained solvent models .

Validation : Cross-check computational predictions with small-scale experiments (e.g., microreactor trials) .

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:

NMR spectroscopy : High-field ¹H/¹³C NMR with DEPT-135 identifies functional groups .

HRMS-ESI : Confirms molecular ion consistency with theoretical mass .

X-ray crystallography : Resolves absolute configuration of crystalline intermediates .

Advanced: How to resolve contradictions in biological activity data across assay systems?

Methodological Answer:

Orthogonal validation : Compare enzymatic assays (e.g., kinase inhibition) with cell-based viability tests .

Permeability assessment : Quantify intracellular concentrations via LC-MS/MS to account for cellular uptake differences .

Structural analogs : Benchmark against quinazoline derivatives with similar substituents (e.g., 4-oxo-thiazolidinones) .

Advanced: What experimental design principles optimize structure-activity relationship (SAR) studies?

Methodological Answer:

Factorial design : Vary electron-withdrawing groups (position 6), alkyl chain length (butanamide), and sulfur oxidation state .

Response surface methodology (RSM) : Analyze synergistic effects on binding affinity .

Molecular docking : Prioritize derivatives with predicted high binding scores to biological targets (e.g., kinases) .

Q. Table 2: SAR Design Parameters

VariableRange TestedAnalytical Tool
Position 6 substituent-Br, -Cl, -CF₃Docking simulations
Butanamide chainC3–C5 alkylMMP-9 inhibition assay
Sulfur oxidationSulfide vs. sulfoxideROS scavenging assay

Advanced: How to assess metabolic stability in preclinical studies?

Methodological Answer:

Hepatic microsome assays : Test across species (human, rat, dog) with LC-HRMS metabolite profiling .

Kinetic modeling : Calculate degradation rates using first-order kinetics .

In vivo validation : Use radiolabeled compound for pharmacokinetic studies (e.g., ¹⁴C labeling) .

Basic: What structural features influence its biological activity?

Methodological Answer:

Quinazolinone core : Essential for hydrogen bonding with enzyme active sites .

Sulfanylidene group : Enhances redox activity and metal chelation .

Propenylamide side chain : Modulates lipophilicity and membrane permeability .

Advanced: How to apply Design of Experiments (DoE) in reaction optimization?

Methodological Answer:

Central composite design : Test variables (temperature, catalyst loading, solvent ratio) with minimal runs .

ANOVA analysis : Identify statistically significant factors affecting yield .

Iterative refinement : Use results to narrow optimal conditions (e.g., 1.2 eq catalyst, 24 h reaction time) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.